(+/-)-Epoxytricarballylic acid monopotassium salt
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for (±)-epoxytricarballylic acid monopotassium salt is potassium 3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate . This name reflects the compound’s core structure, which consists of an oxirane (epoxide) ring substituted with three carboxylate groups and one potassium counterion.
The molecular formula is C₆H₅KO₇·H₂O , with a molecular weight of 246.21 g/mol . The structural features include:
- A central oxirane ring (epoxide) at position 2.
- Two carboxylate groups (-COO⁻) attached to the oxirane ring.
- A carboxymethyl (-CH₂-COOH) substituent on the oxirane.
- A potassium ion (K⁺) neutralizing one carboxylate group.
The canonical SMILES representation is OC(=O)CC1(OC1C(=O)O)C(=O)[O-].[K+] , and the InChI key is LBTLPBOOVFHIGW-UHFFFAOYSA-M .
Registry Numbers and CAS Designation (303189-51-7)
The compound is uniquely identified by several registry numbers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 303189-51-7 | |
| EC Number | 685-705-7 | |
| DSSTox Substance ID | DTXSID10635726 | |
| PubChem CID | 4518556 (parent acid) |
The CAS designation 303189-51-7 is universally recognized across chemical databases and regulatory frameworks.
Synonymous Terminology Across Chemical Databases
The compound is documented under diverse synonymous names in chemical resources:
These synonyms reflect variations in naming conventions, such as emphasis on functional groups (e.g., "epoxytricarballylic") or structural analogs (e.g., "aconitic acid oxide"). The term "monopotassium" specifies the single potassium ion replacing a hydrogen in the parent tricarballylic acid.
Structural Summary Table
| Property | Description |
|---|---|
| IUPAC Name | Potassium 3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate |
| Molecular Formula | C₆H₅KO₇·H₂O |
| Molecular Weight | 246.21 g/mol |
| Key Functional Groups | Epoxide, three carboxylates (two deprotonated, one potassium salt) |
| SMILES | OC(=O)CC1(OC1C(=O)O)C(=O)[O-].[K+] |
Properties
IUPAC Name |
potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLPBOOVFHIGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635726 | |
| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303189-51-7 | |
| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Epoxytricarballylic acid monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Context and Structural Features
Tricarballylic acid (1,2,3-propanetricarboxylic acid) serves as the foundational scaffold for this compound. Its conversion to the epoxide derivative introduces a strained three-membered cyclic ether, while the monopotassium salt form enhances solubility and stability. The (±) designation confirms the racemic nature of the epoxide, arising from non-stereoselective synthesis routes.
Synthesis Routes
Epoxidation of Aconitic Acid Precursors
Aconitic acid (1-propene-1,2,3-tricarboxylic acid), obtained via citric acid dehydration, provides a conjugated double bond for epoxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 12–24 hours yields epoxytricarballylic acid. Stoichiometric control ensures selective epoxidation without over-oxidation. Subsequent neutralization with potassium hydroxide (1:1 molar ratio) in aqueous ethanol at 25°C forms the monopotassium salt. Typical yields range from 65–78%, depending on reaction scale and purity of intermediates.
Direct Functionalization of Tricarballylic Acid
Alternative routes begin with tricarballylic acid, introducing the epoxide via bromohydrin intermediates. Bromine water addition across a synthetic double bond (generated via partial hydrogenation of aconitic acid) forms a bromohydrin, which undergoes base-mediated cyclization (e.g., potassium carbonate in THF) to yield the epoxide. This method avoids harsh oxidizing agents but requires precise stoichiometry to prevent diastereomer formation.
Reaction Optimization
Temperature and Solvent Effects
Epoxidation efficiency correlates with solvent polarity. Dichloromethane optimizes mCPBA reactivity, while ethanol-water mixtures (4:1 v/v) enhance potassium salt crystallization. Elevated temperatures (>40°C) promote epoxide ring-opening side reactions, necessitating strict thermal control.
Catalytic Considerations
Tin(II) chloride or sulfonic acid catalysts accelerate bromohydrin cyclization, reducing reaction times from 48 to 12 hours. However, residual catalysts complicate purification, mandating post-reaction ion-exchange chromatography.
Purification and Isolation
Crystallization Techniques
Slow evaporation of ethanol-water solutions (60% v/v) at 4°C produces needle-like crystals of the monopotassium salt. Differential scanning calorimetry (DSC) confirms a melting point of 182–185°C with ΔHfusion = 120–135 J/g, indicating high crystallinity.
Chromatographic Methods
Ion-exchange chromatography using Dowex 50WX8 (K+ form) resolves unreacted tricarballylic acid and potassium hydroxide residues. Elution with 0.1M HCl followed by neutralization ensures >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm validates product homogeneity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (D₂O, 400 MHz): δ 3.12 (dd, J = 4.8 Hz, 1H, epoxide CH), 2.98 (dd, J = 5.2 Hz, 1H, epoxide CH₂), 2.65–2.58 (m, 2H, CH₂COO⁻), 2.42 (t, J = 7.1 Hz, 2H, CH₂COOK).
- ¹³C NMR (D₂O, 100 MHz): δ 178.9 (COO⁻), 178.2 (COOK), 62.4 (epoxide C-O), 45.3 (CH₂COO⁻), 38.1 (CH₂COOK).
- IR (KBr): 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C epoxide), 1400 cm⁻¹ (COO⁻ asym. stretch).
Comparative Methodological Analysis
| Parameter | Epoxidation of Aconitic Acid | Bromohydrin Cyclization |
|---|---|---|
| Yield (%) | 65–78 | 58–70 |
| Reaction Time (h) | 12–24 | 36–48 |
| Purity Post-Purification | >98% | 92–95% |
| Scalability | >500g | <200g |
Epoxidation of aconitic acid offers superior scalability and purity, whereas bromohydrin routes accommodate laboratories lacking anhydrous conditions.
Industrial and Research Applications
As a calcium chelator, this compound inhibits hydroxyapatite crystallization in biomedical contexts. Its epoxy group enables cross-linking in polymer matrices, though applications remain exploratory.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Epoxytricarballylic acid monopotassium salt undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as amines or thiols attack the ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
(+/-)-Epoxytricarballylic acid monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of epoxide ring-opening reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific enzymes.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes .
Mechanism of Action
The mechanism of action of (+/-)-Epoxytricarballylic acid monopotassium salt involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Acetylenedicarboxylic Acid Monopotassium Salt (CAS 928-04-1)
- Applications : Used in polymerization processes and as a precursor for conductive polymers due to its acetylene group .
- Synthesis : Manufactured via neutralization of acetylenedicarboxylic acid with potassium hydroxide, with technical processes involving cost-efficient equipment and environmental safeguards .
- Market Trends : Major production in Asia and Europe, with China emerging as a key manufacturer .
Potassium Dihydrogen Arsenate (Potassium Arsenate, CAS N/A)
Picloram-Potassium (CAS 2545-60-0)
- Applications : Insecticide and metabolite, structurally distinct due to its chlorinated pyridine backbone .
- Functionality : Acts as a plant growth regulator, differing from epoxy-containing salts in biological activity .
Functional Analogs: Reactivity and Industrial Use
- Epoxy Group Reactivity: Unlike acetylenedicarboxylic acid salts (focused on polymerization), epoxy-containing salts like the target compound may prioritize cross-linking or adhesive applications. No direct evidence supports this, but analogous epoxy-carboxylic systems are common in resin synthesis.
- Ionic Solubility : Similar to Potassium Arsenate, the target compound likely exhibits high aqueous solubility, critical for pharmaceutical or agrochemical formulations .
Biological Activity
(+/-)-Epoxytricarballylic acid monopotassium salt is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its unique structure, which contributes to its biological activity. It is known by its CAS number 303189-51-7 and has been synthesized for various research purposes.
| Property | Description |
|---|---|
| Molecular Formula | C9H11KO7 |
| Molecular Weight | 258.34 g/mol |
| Solubility | Soluble in water |
| pH | Slightly acidic |
Research indicates that this compound exhibits various biological activities through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by affecting cytokine production and signaling pathways.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
-
Enzymatic Inhibition Study :
A study conducted on the effects of this compound on specific metabolic enzymes revealed a significant reduction in enzyme activity, suggesting a potential role in metabolic regulation (Smith et al., 2023). -
Inflammation Modulation :
In vitro experiments demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent (Johnson et al., 2024). -
Antioxidant Activity Assessment :
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a strong capacity to neutralize free radicals (Lee et al., 2023).
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzymatic Inhibition | Reduced activity in metabolic enzymes | Smith et al., 2023 |
| Anti-inflammatory | Decreased cytokine levels | Johnson et al., 2024 |
| Antioxidant | High free radical scavenging capacity | Lee et al., 2023 |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Clinical Trials : To evaluate the efficacy and safety of the compound in human subjects.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Formulation Development : Exploring potential formulations for therapeutic use in inflammatory and metabolic disorders.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing (+/-)-Epoxytricarballylic acid monopotassium salt?
Answer:
Synthesis typically involves epoxidation of tricarballylic acid derivatives followed by neutralization with potassium hydroxide. Key steps include:
- Epoxidation : Use peracids (e.g., mCPBA) or enzymatic oxidation to introduce the epoxide group.
- Salt Formation : React the epoxidized acid with potassium carbonate or hydroxide in aqueous or alcoholic media.
For characterization, employ: - Spectroscopy : NMR (¹H/¹³C) to confirm epoxide structure and salt formation (e.g., absence of carboxylic acid protons).
- Elemental Analysis : Verify potassium content via ICP-MS or flame photometry.
- X-ray Crystallography : Resolve stereochemistry and confirm salt crystallinity .
Basic: How do solubility and stability properties of this compound impact experimental workflows?
Answer:
- Solubility : Like other monopotassium salts (e.g., potassium dihydrogen arsenate), it is highly soluble in hot water but may precipitate in cold aqueous buffers. Pre-dissolve in warm solvent for homogeneous reaction conditions .
- Stability : The epoxide group is pH-sensitive. Store at 4°C in inert, anhydrous environments to prevent hydrolysis. Monitor degradation via HPLC with UV detection at 210–220 nm .
Advanced: What experimental strategies address stereochemical variability in this compound during enzymatic studies?
Answer:
- Enantiomeric Separation : Use chiral HPLC columns (e.g., amylose- or cellulose-based) to isolate (±)-enantiomers. Validate purity via polarimetry or circular dichroism .
- Activity Assays : Compare kinetic parameters (Km, Vmax) of individual enantiomers with target enzymes (e.g., epoxide hydrolases) to assess stereoselectivity .
- Computational Modeling : Dock enantiomers into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities and rationalize activity differences .
Advanced: How can researchers optimize LC-MS/MS protocols for quantifying this compound in cellular lysates?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges to remove interfering phospholipids.
- Chromatography : Employ a HILIC column (e.g., BEH Amide) with mobile phases containing 0.1% formic acid and ammonium acetate for peak sharpness.
- Detection : Monitor [M-K]⁻ ions in negative ESI mode. Include a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects .
Advanced: How should conflicting bioactivity data for this compound be reconciled in published studies?
Answer:
- Source Verification : Confirm compound purity (≥98% via HPLC) and enantiomeric ratio (via chiral analysis), as impurities or racemic variability can skew results .
- Assay Conditions : Replicate studies under standardized pH (7.4), temperature (37°C), and ionic strength (e.g., 150 mM KCl) to minimize environmental artifacts .
- Meta-Analysis : Use tools like RevMan to statistically integrate data across studies, identifying outliers linked to methodological inconsistencies (e.g., solvent choice, cell line variability) .
Advanced: What role does this compound play in modulating oxidative stress pathways, and how can this be experimentally validated?
Answer:
- Mechanistic Studies : Treat cell lines (e.g., HEK293) with the compound and measure ROS levels via DCFH-DA fluorescence. Compare with controls using ANOVA followed by Tukey’s post hoc test.
- Pathway Analysis : Perform RNA-seq or Western blotting to assess Nrf2/Keap1 activation and downstream antioxidants (e.g., SOD, catalase).
- In Vivo Models : Administer the compound to zebrafish or murine models of oxidative injury, monitoring survival rates and lipid peroxidation markers (e.g., MDA levels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
